molecular formula C14H26N2O5 B1380575 tert-Butyl (r)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate CAS No. 1373751-75-7

tert-Butyl (r)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

Cat. No.: B1380575
CAS No.: 1373751-75-7
M. Wt: 302.37 g/mol
InChI Key: LGODVPQSOIIIMM-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of amino acids with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters of Nα-protected amino acids can be achieved using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method provides good yields and is suitable for a variety of amino acid side chains and substituents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate primarily involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic processes and can be selectively removed under acidic conditions . This allows for the sequential addition of amino acids in peptide synthesis. The compound’s reactivity is largely due to the presence of the Boc group, which can be easily cleaved to reveal the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate lies in its Boc protecting group, which offers several advantages:

Properties

IUPAC Name

tert-butyl (4R)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-13(2,3)20-10(17)8-7-9(11(15)18)16-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H2,15,18)(H,16,19)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGODVPQSOIIIMM-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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